molecular formula C7H14N2O4S B13824963 S-(2-Amino-2-carboxyethyl)-D-homocysteine CAS No. 6899-07-6

S-(2-Amino-2-carboxyethyl)-D-homocysteine

Cat. No.: B13824963
CAS No.: 6899-07-6
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-CNZKWPKMSA-N
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Description

S-(2-Amino-2-carboxyethyl)-D-homocysteine: is a sulfur-containing amino acid derivative. It is also known as cystathionine, which plays a crucial role in the metabolism of methionine and cysteine. This compound is involved in the transsulfuration pathway, where it acts as an intermediate in the conversion of homocysteine to cysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-2-carboxyethyl)-D-homocysteine typically involves the condensation of homocysteine with serine. This reaction is catalyzed by the enzyme cystathionine beta-synthase. The reaction conditions usually require a physiological pH and temperature to mimic the natural enzymatic environment.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically modified microorganisms that overexpress cystathionine beta-synthase. The fermentation broth is then subjected to purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Amino-2-carboxyethyl)-D-homocysteine can undergo oxidation to form cysteine sulfinic acid.

    Reduction: It can be reduced to form homocysteine and serine.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Amino group can react with acylating agents, while the carboxyl group can react with alcohols in the presence of a dehydrating agent.

Major Products:

    Oxidation: Cysteine sulfinic acid.

    Reduction: Homocysteine and serine.

    Substitution: Various acylated or esterified derivatives.

Scientific Research Applications

Chemistry: S-(2-Amino-2-carboxyethyl)-D-homocysteine is used as a building block in the synthesis of peptides and proteins. It is also used in the study of sulfur-containing amino acids and their metabolic pathways.

Biology: In biological research, this compound is used to study the transsulfuration pathway and its role in cellular metabolism. It is also used to investigate the regulation of homocysteine levels in the body.

Medicine: this compound is studied for its potential role in preventing cardiovascular diseases by regulating homocysteine levels. It is also being researched for its potential therapeutic effects in neurodegenerative diseases.

Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. It is also used in the synthesis of sulfur-containing compounds for various applications.

Mechanism of Action

S-(2-Amino-2-carboxyethyl)-D-homocysteine exerts its effects primarily through its role in the transsulfuration pathway. It acts as an intermediate in the conversion of homocysteine to cysteine, which is essential for the synthesis of glutathione, a major antioxidant in the body. The molecular targets include enzymes like cystathionine beta-synthase and cystathionine gamma-lyase, which catalyze the formation and breakdown of this compound.

Comparison with Similar Compounds

    Homocysteine: An amino acid that is a precursor to S-(2-Amino-2-carboxyethyl)-D-homocysteine.

    Cysteine: An amino acid that is formed from the breakdown of this compound.

    Methionine: An essential amino acid that is converted to homocysteine in the body.

Uniqueness: this compound is unique due to its role as an intermediate in the transsulfuration pathway. Unlike homocysteine and methionine, it directly participates in the synthesis of cysteine and glutathione, making it crucial for maintaining cellular redox balance and preventing oxidative stress.

Properties

CAS No.

6899-07-6

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

(2R)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m1/s1

InChI Key

ILRYLPWNYFXEMH-CNZKWPKMSA-N

Isomeric SMILES

C(CSCC(C(=O)O)N)[C@H](C(=O)O)N

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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